molecular formula C20H21N3O5 B11179338 2-Methoxyethyl 4-hydroxy-7-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

2-Methoxyethyl 4-hydroxy-7-methyl-2-oxo-1-(2-phenylethyl)-1,2-dihydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11179338
M. Wt: 383.4 g/mol
InChI Key: NBNAQQSTUXZNHC-UHFFFAOYSA-N
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Description

2-METHOXYETHYL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYETHYL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYETHYL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHOXYETHYL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXYETHYL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as:

Uniqueness

What sets 2-METHOXYETHYL 7-METHYL-2,4-DIOXO-1-(2-PHENYLETHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

2-methoxyethyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H21N3O5/c1-13-15(19(25)28-11-10-27-2)12-16-17(21-13)23(20(26)22-18(16)24)9-8-14-6-4-3-5-7-14/h3-7,12H,8-11H2,1-2H3,(H,22,24,26)

InChI Key

NBNAQQSTUXZNHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CCC3=CC=CC=C3)C(=O)OCCOC

Origin of Product

United States

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